4-methoxy-N-(pyridin-4-ylmethyl)aniline
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Overview
Description
4-methoxy-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a methoxy group attached to a benzene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of an aniline moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-methoxy-N-(pyridin-4-ylmethyl)aniline can be achieved through several methods. One common synthetic route involves the reaction of pyridine-4-carbaldehyde with 4-methoxyaniline in the presence of sodium tetrahydroborate in methanol under reflux conditions . Another method involves the use of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and scandium trifluoromethanesulfonate in dichloromethane at room temperature . These reactions typically yield high purity products and are suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
4-methoxy-N-(pyridin-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-(pyridin-4-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridin-4-ylmethyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-methoxy-N-(pyridin-4-ylmethyl)aniline can be compared with other similar compounds such as:
4-methoxy-N-(tert-pentyl)aniline: This compound has a similar structure but with a different alkyl group attached to the nitrogen atom.
N-(pyridin-4-yl)pyridin-4-amine: This compound lacks the methoxy group but has a similar pyridin-4-ylmethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-Methoxy-N-(pyridin-4-ylmethyl)aniline, with the molecular formula C₁₃H₁₄N₂O, is an organic compound featuring a methoxy group and a pyridin-4-ylmethyl moiety attached to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure allows for various interactions within biological systems. The presence of the methoxy group enhances lipophilicity, while the pyridine ring can participate in coordination with metal ions, which may influence its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Metal Coordination : The pyridine nitrogen can coordinate with metal ions, potentially influencing enzyme activity or cellular signaling pathways.
- Inhibition of Key Enzymes : Similar compounds have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antitumor Activity
A study evaluating various aniline derivatives found that compounds similar to this compound exhibited significant antitumor properties. For instance, derivatives showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma) .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | TBD |
Similar Aniline Derivative | MCF-7 | 1.88 ± 0.11 |
Similar Aniline Derivative | B16-F10 | 2.12 ± 0.15 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Studies suggest that derivatives of anilines can exhibit activity against various pathogens, including bacteria and fungi. The specific activity of this compound against Mycobacterium tuberculosis has not been explicitly reported but is inferred from the general activity of similar compounds .
Case Studies
- Antitumor Study : In a comparative study on various aniline derivatives, it was observed that those with pyridine substitutions showed enhanced inhibitory effects on CDK2, suggesting a potential pathway for therapeutic application in cancer treatment .
- Metal Coordination Studies : Research focusing on the coordination chemistry of pyridine-containing compounds indicated that such interactions could modulate biological processes by altering enzyme activities or cellular responses .
Properties
IUPAC Name |
4-methoxy-N-(pyridin-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-4-2-12(3-5-13)15-10-11-6-8-14-9-7-11/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBHOAMPRBYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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